Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate
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Overview
Description
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate is a chemical compound known for its unique structure, which includes a pyridine ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate typically involves the reaction of pyridine-2-thiol with methyl 4-chloro-4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4-[(pyridin-3-yl)sulfanyl]butanoate
- Methyl 4-oxo-4-[(pyridin-4-yl)sulfanyl]butanoate
- Ethyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate
Uniqueness
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate is unique due to the position of the pyridine ring and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65566-23-6 |
---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
methyl 4-oxo-4-pyridin-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C10H11NO3S/c1-14-9(12)5-6-10(13)15-8-4-2-3-7-11-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
DEFRLBZBCJPBDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
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